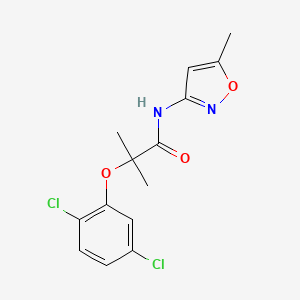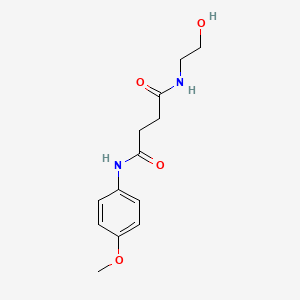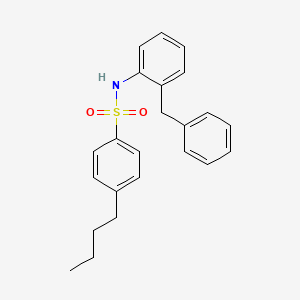
2-(2,5-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide
Descripción general
Descripción
2-(2,5-dichlorophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is a useful research compound. Its molecular formula is C14H17Cl2NO3 and its molecular weight is 318.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 317.0585488 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Environmental Fate and Behavior
Chlorophenoxy herbicides, like 2,4-D, are widely used in agriculture to control broadleaf weeds. Their environmental fate, including sorption to soil and organic matter, has been the subject of significant study. Research indicates that soil organic matter and iron oxides are crucial sorbents for these herbicides. Factors such as pH, organic carbon content, and the presence of iron oxides in the soil influence the environmental persistence and mobility of chlorophenoxy herbicides (Werner, Garratt, & Pigott, 2012).
Toxicological Profile and Human Health Risks
The toxicological profile of 2,4-D has been explored to understand its effects on human health and ecosystems. Studies reveal a concern over its potential to cause neurotoxicity, endocrine disruption, and carcinogenicity, prompting a reevaluation of safety levels and exposure risks. The use of 2,4-D has led to detectable residues in environmental samples and human tissues, underscoring the need for stringent usage guidelines and further research into its health implications (Islam et al., 2017).
Microbial Degradation and Bioremediation
The biodegradation of chlorophenoxy herbicides, including pathways involving microbial action, has been extensively studied. Certain microorganisms can degrade 2,4-D, suggesting potential bioremediation strategies for contaminated sites. This research highlights the role of microbes in detoxifying herbicide residues, offering a natural method for mitigating environmental pollution caused by these compounds (Magnoli et al., 2020).
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO3/c1-9(14(18)17-8-11-3-2-6-19-11)20-13-7-10(15)4-5-12(13)16/h4-5,7,9,11H,2-3,6,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZLXMOUQJPFQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[3-(4-methyl-1-piperidinyl)propyl]benzamide](/img/structure/B4609557.png)
![N-benzyl-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4609564.png)

![N-(4-ethoxyphenyl)-2-[3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4609572.png)
![1-ethyl-4-{[4-(methylthio)-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}piperazine](/img/structure/B4609579.png)


![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-ethyl-N-(2-hydroxyethyl)acetamide](/img/structure/B4609599.png)


![N-[4-bromo-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-3-(4-isopropoxy-3-methoxyphenyl)acrylamide](/img/structure/B4609630.png)

![1-[1-(2,3-dimethoxybenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B4609638.png)
![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4609648.png)
